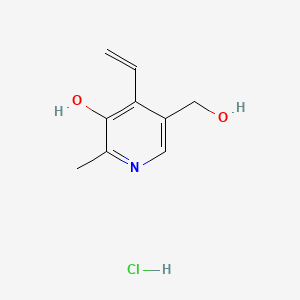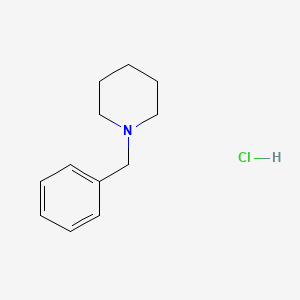
7-Octadecene, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octadecene, 2-methyl-: is an organic compound with the molecular formula C19H38 . It is a long-chain hydrocarbon with a double bond located at the seventh carbon atom and a methyl group attached to the second carbon atom. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octadecene, 2-methyl- can be achieved through several methods. One common method involves the use of N-sulfonylhydrazone and phosphine salt as raw materials. The reaction is carried out under specific conditions to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 7-Octadecene, 2-methyl- often involves the use of olefin metathesis . This process utilizes heterogeneous catalysts such as Re2O7/SiO2 and Al2O3/SnBu4 to facilitate the metathesis of fatty acid esters, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Octadecene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The double bond in 7-Octadecene, 2-methyl- can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as or are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Octadecene, 2-methyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 7-Octadecene, 2-methyl- varies depending on its application. In biological systems, it functions as a sex pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. The molecular targets and pathways involved include the activation of olfactory receptors and subsequent signal transduction pathways .
Comparison with Similar Compounds
- 2-Methyl-7-octadecene, (7E)-
- 2-Methyl-7,9-octadecadiene
- cis-7,8-epoxy-2-methyloctadecane
Comparison: 7-Octadecene, 2-methyl- is unique due to its specific double bond position and methyl group attachment, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
51050-50-1 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-2-methyloctadec-7-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |
InChI Key |
XDBKLFODBADBED-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
| 51050-50-1 | |
Synonyms |
2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1217229.png)






